1-benzyl-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
1-Benzyl-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-derived organic compound featuring a benzyl group at the 1-position, a 5-oxo-pyrrolidine core, and a carboxamide group linked to a 3-hydroxyphenyl substituent. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for drug discovery.
Properties
IUPAC Name |
1-benzyl-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-16-8-4-7-15(10-16)19-18(23)14-9-17(22)20(12-14)11-13-5-2-1-3-6-13/h1-8,10,14,21H,9,11-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEIFDCGCFLESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, 3-hydroxybenzaldehyde, and pyrrolidine-3-carboxylic acid.
Condensation Reaction: The benzylamine and 3-hydroxybenzaldehyde undergo a condensation reaction to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization with pyrrolidine-3-carboxylic acid under acidic or basic conditions to form the pyrrolidine ring.
Amidation: The final step involves the amidation of the pyrrolidine ring with a suitable carboxylic acid derivative to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, solvents, and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Antimicrobial Applications
The increasing resistance of pathogens to conventional antibiotics has necessitated the search for new antimicrobial agents. The compound has shown promise in this area, particularly against Gram-positive bacteria and drug-resistant fungi.
Case Study: Antimicrobial Activity Against Pathogens
A study investigated the antimicrobial properties of derivatives of 1-benzyl-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide against multidrug-resistant pathogens. The results indicated that certain derivatives exhibited significant antimicrobial activity, particularly against strains such as Staphylococcus aureus and Acinetobacter baumannii. The minimum inhibitory concentrations (MIC) were recorded as follows:
| Pathogen | Derivative | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Compound A | 64 |
| Acinetobacter baumannii | Compound B | 128 |
| Klebsiella pneumoniae | Compound C | 128 |
| Candida auris | Compound D | 64 |
These findings suggest that modifications to the chemical structure can enhance antimicrobial efficacy, making these compounds viable candidates for further development as therapeutic agents against resistant infections .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Its derivatives have been tested against various cancer cell lines, showing promising results.
Case Study: Anticancer Screening
The National Cancer Institute (NCI) conducted screenings on several derivatives derived from this compound. The results indicated significant growth inhibition across multiple cancer types:
| Cancer Cell Line | Compound | % Growth Inhibition (% GI) |
|---|---|---|
| SNB-75 (CNS Cancer) | Compound E | 35.49 |
| HOP-92 (Non-small cell lung) | Compound F | 22.22 |
| UO-31 (Renal Cancer) | Compound G | 29.95 |
These results highlight the potential of these compounds in cancer therapy, particularly in targeting specific cancer types with notable efficacy .
Molecular Docking Insights
Molecular docking studies have demonstrated extensive hydrogen bonding between the compound and residues within the active sites of target enzymes, which is critical for its biological activity. This interaction stabilizes the enzyme-substrate complex, leading to inhibition of pathogen growth or cancer cell proliferation .
Mechanism of Action
The mechanism of action of 1-benzyl-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Chlorine Position : 2-Chlorobenzyl analogs () show superior antimicrobial activity compared to 3- or 4-chloro derivatives, likely due to optimized steric and electronic interactions with bacterial targets.
- Hydroxyl Group Position : The 3-hydroxyphenyl group in the target compound may enhance binding to oxidative enzymes (e.g., cytochrome P450) compared to 4-hydroxyphenyl analogs .
- Core Modifications: Addition of heterocycles (e.g., imidazolidinone in ) introduces conformational constraints, improving target specificity.
Insights :
- Lower yields for brominated analogs (e.g., 22% in ) reflect challenges in stabilizing halogenated intermediates.
- Higher yields (65% in ) are achieved with imidazolidinone coupling due to favorable thermodynamics and reduced side reactions.
Enzyme Inhibition
- Human Neutrophil Elastase (HNE): The target compound’s benzyl group facilitates hydrophobic interactions with HNE’s S1 pocket, but its activity (IC₅₀ = 2.1 µM) is inferior to the imidazolidinone analog (IC₅₀ = 0.8 µM) due to the latter’s rigid backbone .
Anticancer Activity
- Apoptosis Induction : The cyclohexyl analog () shows 80% apoptosis in HeLa cells at 10 µM, whereas the target compound requires 25 µM for similar effects, highlighting the role of lipophilic substituents in cell penetration .
Biological Activity
1-benzyl-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring, a carboxamide functional group, and a hydroxyl-substituted phenyl moiety. Its molecular formula is CHNO, with a molecular weight of approximately 286.33 g/mol. The presence of the hydroxyl group on the phenyl ring is significant for its interaction with biological targets.
Research indicates that compounds with similar structures may interact with various biological pathways, potentially modulating enzyme activity or receptor binding. The mechanisms of action could involve:
- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in neurotransmitter degradation, which is crucial for conditions like Alzheimer's disease.
- Receptor Modulation : Interaction with specific receptors could lead to therapeutic effects in inflammatory conditions or cancer.
Neuroprotective Effects
A study on related pyrrolidine compounds demonstrated neuroprotective properties against NMDA-induced cytotoxicity, suggesting that this compound may also exhibit similar effects. The mechanism involves attenuation of calcium influx and suppression of receptor upregulation, indicating potential for treating neurodegenerative diseases .
Anticancer Activity
Preliminary investigations into derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promising anticancer activities. For instance, certain derivatives significantly reduced the viability of A549 lung cancer cells, highlighting the potential for further development in oncology . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance anticancer efficacy.
Case Studies and Research Findings
- Neuroprotective Study : A derivative similar to this compound exhibited protective effects against NMDA toxicity in vitro. The compound demonstrated higher potency than standard neuroprotective agents .
- Anticancer Evaluation : In vitro assays revealed that certain derivatives significantly decreased A549 cell viability by over 60%, indicating strong anticancer potential. The introduction of specific substituents on the phenyl ring was crucial for enhancing activity .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 1-benzyl-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach. A key intermediate, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (precursor), is first prepared through cyclization of substituted succinic anhydride derivatives under reflux conditions (e.g., in p-xylene). Subsequent coupling with 3-hydroxyaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) ensures regioselectivity. Purification by recrystallization (ethanol/water mixtures) and HPLC (≥95% purity) is critical .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Monitor purity using a C18 column with UV detection at 254 nm; mobile phase acetonitrile/water (gradient elution) .
- NMR : Confirm stereochemistry via - and -NMR, focusing on pyrrolidine ring protons (δ 2.5–3.5 ppm) and amide carbonyl signals (δ ~170 ppm) .
- XRD : Resolve crystal structure to verify spatial arrangement, particularly the orientation of the benzyl and 3-hydroxyphenyl groups .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at –20°C in inert atmospheres (argon) to prevent oxidation of the hydroxyl group. Lyophilization is preferred for long-term storage. Stability assays under varying pH (4–9) and temperature (4–37°C) should be conducted using LC-MS to detect degradation products .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
- Methodological Answer : Diastereoselective synthesis (e.g., chiral catalysts or resolving agents) is essential to isolate enantiomers. Compare IC values in target assays (e.g., enzyme inhibition) between stereoisomers. Computational docking (AutoDock Vina) can predict binding affinities to receptors like GPCRs or kinases, correlating with experimental data .
Q. How can contradictions in pharmacological data (e.g., varying potency across studies) be resolved?
- Methodological Answer : Conduct meta-analysis of published datasets to identify confounding variables (e.g., assay conditions, cell lines). Validate findings using orthogonal methods:
- In vitro : Dose-response curves with standardized protocols (e.g., ATP levels in kinase assays).
- In silico : Molecular dynamics simulations to assess ligand-receptor interactions under physiological conditions .
Q. What strategies are effective for improving aqueous solubility without compromising activity?
- Methodological Answer :
- Prodrug design : Introduce phosphate esters at the hydroxyl group, which hydrolyze in vivo.
- Co-solvents : Use cyclodextrin complexes or PEG-based formulations.
- Structural analogs : Replace the benzyl group with polar substituents (e.g., pyridyl) and evaluate SAR .
Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?
- Methodological Answer :
- Animal models : Administer via oral gavage (10–50 mg/kg) in rodents; collect plasma for LC-MS/MS pharmacokinetic profiling (C, T).
- Toxicology : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) after 14-day repeated dosing. Histopathology of major organs is mandatory .
Q. What computational tools are recommended for target identification?
- Methodological Answer :
Q. How to validate analytical methods for quantifying the compound in biological matrices?
- Methodological Answer : Develop a UPLC-MS/MS method with deuterated internal standards. Validate parameters:
Q. What structural analogs show promise in structure-activity relationship (SAR) studies?
- Methodological Answer :
Key analogs include: - N-Substituted pyrrolidine : Replace benzyl with cyclohexyl (reduces cytotoxicity).
- Phenyl ring modifications : Fluoro or methoxy groups at the 4-position enhance metabolic stability.
- Carboxamide variants : Thiazolidinone derivatives improve solubility .
Notes
- Citations : Ensure all protocols adhere to institutional safety guidelines (e.g., IACUC for animal studies).
- Data Reproducibility : Share raw datasets via repositories like Zenodo or Figshare.
- Conflict of Interest : Disclose funding sources (e.g., NIH R01 grants) in publications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
